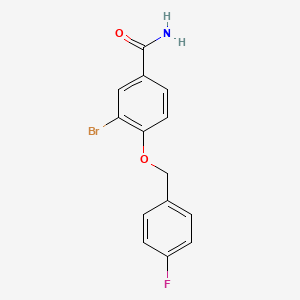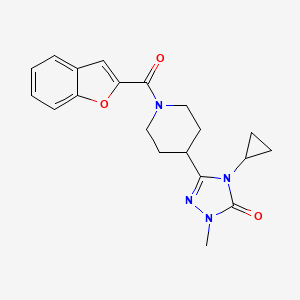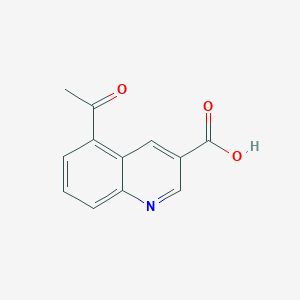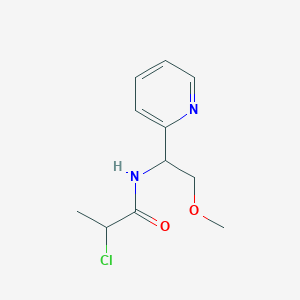![molecular formula C20H20N4O6 B2550302 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 874805-58-0](/img/structure/B2550302.png)
N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is an organic compound with the formula C6H4O2CH2 . This compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Benzo[d][1,3]dioxole compounds have been used in the synthesis of various organoselenium compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1,3-Benzodioxole is a colorless liquid with a molar mass of 122.123 g·mol−1 and a boiling point of 172–173 °C .Applications De Recherche Scientifique
Heterogeneous Catalysis and Flow Chemistry
The acylation of 1,3-benzodioxole (MDB) has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst. In this method, the conversion rate reached 73% within a short 30-minute period at 100 °C, with a selectivity of 62% for the desired acylated product. The reaction was run continuously for 6 hours, demonstrating excellent stability and selectivity. Furthermore, the unreacted starting material, 1,3-benzodioxole, can be easily separated by distillation and recycled .
Imidazole-Containing Compounds for Therapeutic Applications
Given the imidazole moiety in the compound, it may be relevant to explore its potential therapeutic applications. Imidazole derivatives have been investigated for their antimicrobial, antifungal, and anti-inflammatory properties. Further studies could assess the compound’s efficacy in these areas .
Anticancer Evaluation
The compound’s structure suggests potential bioactivity. Researchers could investigate its effects on cancer cell lines to determine its anticancer properties. Preclinical studies might reveal insights into its mechanism of action and potential as an anticancer agent .
Fungicidal Activity
Considering the benzodioxole ring system, which is structurally related to other bioactive compounds, it might be worthwhile to explore the compound’s fungicidal activity. Testing against relevant fungal strains could provide valuable information .
Plant Hormone Analogues
The compound’s structure contains elements similar to plant hormones. Investigating its effects on plant growth, development, and stress responses could yield interesting findings. For instance, indole-3-acetic acid, a plant hormone produced from tryptophan, plays a crucial role in plant physiology .
Orientations Futures
Mécanisme D'action
Target of action
The compound contains a benzo[d][1,3]dioxole moiety , which is found in many bioactive compounds with antitumor , antimicrobial , and other effects
Mode of action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many compounds with a benzo[d][1,3]dioxole moiety have effects on various biochemical pathways due to their wide range of biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has antitumor effects, it might induce apoptosis (cell death) in cancer cells .
Propriétés
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c25-18(22-10-14-3-1-2-6-21-14)19(26)23-11-17-24(7-8-28-17)20(27)13-4-5-15-16(9-13)30-12-29-15/h1-6,9,17H,7-8,10-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUUMWHFEAHGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)


![(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2550229.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)



![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)

![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)